Triisotridecyl benzene-1,2,4-tricarboxylate
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Overview
Description
Triisotridecyl benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C42H72O6 to C51H90O6 . It is also known by its IUPAC name, 1,2,4-tris (2-methyldodecyl) benzene-1,2,4-tricarboxylate . This compound is primarily used as a plasticizer, which enhances the flexibility and durability of plastic materials .
Preparation Methods
The synthesis of triisotridecyl benzene-1,2,4-tricarboxylate typically involves the esterification of 1,2,4-benzenetricarboxylic acid with isotridecyl alcohol . The reaction is usually carried out under high temperature and in the presence of an esterification catalyst . Industrial production methods often employ continuous flow reactors to ensure consistent product quality and high yield .
Chemical Reactions Analysis
Triisotridecyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Triisotridecyl benzene-1,2,4-tricarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triisotridecyl benzene-1,2,4-tricarboxylate primarily involves its interaction with polymer chains, increasing their flexibility and reducing brittleness . At the molecular level, it acts by embedding itself between polymer chains, thereby reducing intermolecular forces and enhancing the material’s overall flexibility .
Comparison with Similar Compounds
Triisotridecyl benzene-1,2,4-tricarboxylate is often compared with other plasticizers such as:
Diisononyl phthalate (DINP): Similar in function but has different molecular structure and properties.
Diisodecyl phthalate (DIDP): Another commonly used plasticizer with a different carbon chain length.
Tris(2-ethylhexyl) trimellitate (TOTM): Known for its high-temperature stability and low volatility.
This compound is unique due to its specific molecular structure, which provides a balance of flexibility and durability in the materials it is used in .
Properties
CAS No. |
72361-35-4 |
---|---|
Molecular Formula |
C48H84O6 |
Molecular Weight |
757.2 g/mol |
IUPAC Name |
tris(11-methyldodecyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C48H84O6/c1-40(2)31-25-19-13-7-10-16-22-28-36-52-46(49)43-34-35-44(47(50)53-37-29-23-17-11-8-14-20-26-32-41(3)4)45(39-43)48(51)54-38-30-24-18-12-9-15-21-27-33-42(5)6/h34-35,39-42H,7-33,36-38H2,1-6H3 |
InChI Key |
IGQFKXMQIMEIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCC(C)C)C(=O)OCCCCCCCCCCC(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
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